molecular formula C15H15ClIN3O6 B10856729 4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid;hydrochloride

4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid;hydrochloride

Cat. No.: B10856729
M. Wt: 495.65 g/mol
InChI Key: SDDGQKMHQXTCMN-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid; hydrochloride (CAS No. 569371-10-4), also known as UBP 301, is a structurally complex compound with significant pharmacological relevance. It is a pyrimidine derivative featuring a 5-iodo substitution, a (2S)-2-amino-2-carboxyethyl side chain, and a benzoic acid moiety linked via a methyl group. The hydrochloride salt enhances its solubility and stability for experimental use .

Molecular Formula: C₁₅H₁₄IN₃O₆
Molecular Weight: 459.2 g/mol
Purity: ≥98% by HPLC .

UBP 301 is a potent kainate receptor antagonist with an apparent Kd of 5.94 μM, demonstrating ~30-fold selectivity over AMPA receptors . This selectivity makes it a valuable tool for studying glutamate receptor subtypes in neurological disorders such as epilepsy and neuropathic pain. Its iodine atom contributes to distinct electronic and steric properties, influencing receptor binding kinetics.

Properties

Molecular Formula

C15H15ClIN3O6

Molecular Weight

495.65 g/mol

IUPAC Name

4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid;hydrochloride

InChI

InChI=1S/C15H14IN3O6.ClH/c16-10-6-18(7-11(17)14(23)24)15(25)19(12(10)20)5-8-1-3-9(4-2-8)13(21)22;/h1-4,6,11H,5,7,17H2,(H,21,22)(H,23,24);1H/t11-;/m0./s1

InChI Key

SDDGQKMHQXTCMN-MERQFXBCSA-N

Isomeric SMILES

C1=CC(=CC=C1CN2C(=O)C(=CN(C2=O)C[C@@H](C(=O)O)N)I)C(=O)O.Cl

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=CN(C2=O)CC(C(=O)O)N)I)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

UBP301 (hydrochloride) is synthesized through a series of chemical reactions starting from willardiineThe final product is obtained by converting the intermediate into its hydrochloride salt form .

Industrial Production Methods

While specific industrial production methods for UBP301 (hydrochloride) are not widely documented, the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings. The process is optimized for yield and purity, ensuring that the final product meets the required standards for research applications.

Chemical Reactions Analysis

Types of Reactions

UBP301 (hydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups such as the iodide and carboxybenzyl groups. These reactions are typically carried out under controlled conditions to ensure specificity and yield.

Common Reagents and Conditions

    Iodination: Iodine and a suitable oxidizing agent are used to introduce the iodide group.

    Carboxybenzylation: Carboxybenzyl chloride is used in the presence of a base to introduce the carboxybenzyl group.

    Hydrochloride Formation: Hydrochloric acid is used to convert the final product into its hydrochloride salt form.

Major Products

The major product of these reactions is UBP301 (hydrochloride), which is obtained in high purity and yield. The compound is characterized by its high selectivity for kainate receptors.

Scientific Research Applications

UBP301 (hydrochloride) has a wide range of applications in scientific research, particularly in the fields of neuroscience and pharmacology . Some of its key applications include:

    Neuroscience Research: Used to study the role of kainate receptors in neuronal signaling and synaptic transmission.

    Neuropathic Pain Studies: Employed to investigate the involvement of kainate receptors in pain pathways.

    Drug Development: Serves as a reference compound for developing new drugs targeting kainate receptors.

    Receptor Function Analysis: Helps in understanding the functional properties of kainate receptors and their interactions with other neurotransmitter systems.

Mechanism of Action

UBP301 (hydrochloride) exerts its effects by selectively binding to kainate receptors, thereby inhibiting their activity . The compound has an IC50 value of 164 micromolar and a dissociation constant (KD) of 5.94 micromolar . By blocking kainate receptors, UBP301 (hydrochloride) modulates excitatory neurotransmission and reduces neuronal excitability. This mechanism is particularly useful in studying the physiological and pathological roles of kainate receptors in the central nervous system.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Target Receptor Apparent Kd/IC₅₀ Selectivity Notes Reference
UBP 301 C₁₅H₁₄IN₃O₆ 459.2 Kainate receptors 5.94 μM 30-fold selectivity over AMPA
UBP 310 (CHEMBL373428) C₁₄H₁₄N₄O₇S 406.35 Kainate receptors Not reported Thiophene substitution enhances solubility
ACET (from ) C₁₉H₁₇N₃O₇S 455.42 Not specified Not reported 5-methylpyrimidine core; thiophene group
4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride C₆H₁₀N₄·2HCl 219.1 Non-receptor binder Not applicable Structural simplicity; lacks iodine

Key Insights:

UBP 301 vs. UBP 310: UBP 310 replaces the iodine atom and benzoic acid in UBP 301 with a thiophene-2-carboxylic acid group. This modification reduces molecular weight (406.35 vs. 459.2) and may improve solubility but diminishes kainate receptor affinity due to the absence of iodine’s electron-withdrawing effects .

Comparison with ACET :

  • ACET (C₁₉H₁₇N₃O₇S) shares a pyrimidine-2,4-dione core with UBP 301 but incorporates a 2-carboxythiophene-3-yl-methyl group. The thiophene ring may enhance membrane permeability compared to UBP 301’s benzoic acid .

Non-Binding Analogues: Compounds like 4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride lack the iodine and extended side chains critical for receptor interaction, rendering them inactive at glutamate receptors .

Biological Activity

The compound 4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid; hydrochloride , also known as UBP 301, is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a benzoic acid moiety linked to a pyrimidine derivative, which contributes to its biological activity. This article explores its biological activity, mechanisms of action, and potential applications in various therapeutic contexts.

Chemical Structure and Properties

The molecular formula of UBP 301 is C15H15ClIN3O6C_{15}H_{15}ClIN_3O_6, and it has a molecular weight of approximately 404.22 g/mol. The compound features several functional groups, including amino, carboxylic acid, and an iodinated pyrimidine, which are crucial for its biological interactions.

UBP 301 acts primarily as a potent antagonist of kainate receptors , a subtype of glutamate receptors in the central nervous system. By binding to the GluN1 and GluN2 subunits of these receptors, UBP 301 blocks the action of the neurotransmitter kainate, preventing receptor activation and subsequent downstream signaling pathways. This mechanism suggests potential applications in modulating neuronal activity related to various neurological processes such as learning and memory, as well as excitotoxicity.

Biological Activity

Research indicates that UBP 301 exhibits significant biological activities relevant to oncology and neurology:

Comparative Analysis with Similar Compounds

The following table summarizes structural features and biological activities of compounds related to UBP 301:

Compound NameStructure FeaturesBiological ActivityUnique Properties
UBP 301 Benzoic acid + iodinated pyrimidineGlutamate receptor antagonistSpecificity towards certain receptor subtypes
5-Iodo-2,6-dioxopyrimidine Iodine substitution on pyrimidinePotential enzyme inhibitorMay enhance specificity against tumor targets
Salicylic Acid Hydroxy group on benzoic acidAnti-inflammatorySimpler structure with established therapeutic use
Ketamine ArylcyclohexylamineNMDA receptor antagonistRapid acting antidepressant effects

Case Studies and Research Findings

Recent studies have highlighted the potential of UBP 301 in various experimental setups:

  • Neuroprotection Studies : In animal models, UBP 301 has been shown to reduce kainate-induced c-fos expression in the rat amygdala, indicating its role in modulating neuronal excitability and protecting against excitotoxic damage.
  • Cancer Research : Although direct studies on UBP 301's anti-cancer effects are sparse, compounds with similar structures have been effective in inhibiting pathways linked to tumor progression. Future research could explore its efficacy against specific cancer types.

Synthesis and Development

The synthesis of UBP 301 involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The following general steps outline its synthesis:

  • Preparation of Pyrimidine Derivative : Starting from appropriate precursors, the iodinated pyrimidine is synthesized.
  • Formation of Benzoic Acid Linkage : The benzoic acid moiety is introduced through coupling reactions.
  • Hydrochloride Salt Formation : The final product is converted into its hydrochloride salt form for enhanced solubility.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid hydrochloride?

  • Methodological Answer : A modular approach is advised, starting with the iodination of the pyrimidine core followed by coupling the (2S)-2-amino-2-carboxyethyl moiety via reductive amination or peptide coupling reagents. The benzoic acid group can be introduced via Suzuki-Miyaura cross-coupling or nucleophilic substitution. Final hydrochloride salt formation requires controlled precipitation in acidic conditions. Purity should be validated using HPLC (≥98%, as in ) and NMR to confirm regioselectivity .

Q. Which analytical techniques are critical for structural characterization?

  • Methodological Answer :

  • NMR : 1H/13C NMR for backbone confirmation, with attention to the chiral center (2S configuration) and iodine’s deshielding effects.
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., iodine’s isotopic pattern).
  • X-ray Crystallography : Resolve steric clashes in the pyrimidine-benzoic acid linkage (see for SMILES-based modeling) .
  • HPLC : Monitor purity using C18 columns with ammonium acetate buffers (pH 6.5, as in ) .

Q. How should researchers optimize reaction conditions for the pyrimidine-iodo substitution?

  • Methodological Answer : Use N-iodosuccinimide (NIS) in DMF at 0–5°C to minimize side reactions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Quench with sodium thiosulfate to remove excess iodine. Isolate intermediates via column chromatography (silica, gradient elution) .

Advanced Research Questions

Q. How can stability studies be designed to assess degradation pathways under physiological conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to pH 1–9 buffers (e.g., HCl for gastric mimicry, phosphate buffers for systemic pH). Use HPLC to quantify degradation products (e.g., ’s assay buffer: 15.4 g ammonium acetate in 1 L water, pH 6.5) .
  • Forced Degradation : Apply heat (40–60°C), UV light, or oxidative stress (H2O2). Identify fragments via LC-MS/MS.
  • Kinetic Modeling : Calculate half-life (t1/2) using Arrhenius plots for shelf-life prediction .

Q. What strategies resolve contradictions between computational and experimental conformational data?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Compare predicted conformers (e.g., ’s SMILES-based models) with experimental NMR NOE data.
  • X-ray Crystallography : Resolve ambiguities in the pyrimidine-benzoic acid torsion angle.
  • Density Functional Theory (DFT) : Optimize geometries and calculate NMR chemical shifts for cross-validation .

Q. How to analyze the impact of the 5-iodo substituent on biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with Cl, Br, or CF3 at position 5 (see for trifluoromethylpyrimidine analogs).
  • Biological Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization or SPR.
  • Computational Docking : Map iodine’s van der Waals interactions in binding pockets (e.g., ’s InChI-based models) .

Q. What protocols ensure reproducibility in hydrochloride salt formation?

  • Methodological Answer :

  • Counterion Exchange : Dissolve the free base in anhydrous ethanol, add HCl gas (or 1M HCl), and crystallize at 4°C.
  • Quality Control : Use Karl Fischer titration for water content (<0.5%), XRD for salt form verification, and DSC to confirm melting point consistency (e.g., ’s storage guidelines for hygroscopic compounds) .

Data Contradiction Analysis

Q. How to address discrepancies in purity assessments between HPLC and NMR?

  • Methodological Answer :

  • HPLC-MS Integration : Confirm co-elution of impurities with distinct m/z values.
  • NMR Relaxation Experiments : Detect low-level impurities via T1/T2 relaxation times.
  • Spiking Studies : Add suspected impurities (e.g., ’s chlorinated byproducts) to isolate NMR signals .

Q. Why might X-ray data conflict with computational predictions of molecular planarity?

  • Methodological Answer :

  • Crystal Packing Effects : Non-covalent interactions (e.g., π-stacking in ’s structure) may distort planarity.
  • Solvent of Crystallization : Compare structures from polar (water) vs. non-polar (hexane) solvents.
  • DFT Corrections : Apply dispersion-corrected functionals (e.g., B3LYP-D3) to account for weak forces .

Methodological Tables

Parameter Recommended Method Reference
Purity ValidationHPLC (C18, 0.1% TFA/ACN gradient)
Degradation AnalysisLC-MS/MS with ammonium acetate buffer
Salt FormationCounterion exchange in anhydrous ethanol
Stability TestingForced degradation at 40°C, pH 1–9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.